![molecular formula C21H25N5O5 B2557159 8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione CAS No. 896308-54-6](/img/structure/B2557159.png)
8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves creating substituted analogues based on the purine ring system. For instance, the synthesis of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones has been reported to show antiinflammatory activity . Similarly, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, which are potent and selective A(3) adenosine receptor antagonists . These syntheses often involve multi-step reactions, including the introduction of various functional groups to improve potency and hydrophilicity .
Molecular Structure Analysis
The molecular structure of these compounds is critical for their biological activity. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these molecules, particularly their interactions with the A(3) adenosine receptor . The presence of specific substituents, especially at the 1-, 3-, and 8-positions of the purine core, is crucial for receptor affinity and selectivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of a hydroxy group can contribute to the antiinflammatory activity by enabling the inhibition of cyclooxygenase in the in vitro rat neutrophil model . The introduction of arylpiperazinylalkyl groups has been shown to affect the affinity for serotoninergic and dopaminergic receptors, which is important for antidepressant and anxiolytic-like activities .
Physical and Chemical Properties Analysis
The physical and chemical properties, such as lipophilicity and metabolic stability, are important for the pharmacokinetic profile of these compounds. Studies using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) have been conducted to evaluate these properties . The introduction of fluorinated arylpiperazinylalkyl groups has been found to be significant for the development of lead compounds with potential antidepressant and/or anxiolytic applications .
Scientific Research Applications
Synthesis and Antiviral Activity
Compounds with imidazo[1,2-a]-s-triazine and imidazo[1,2,3-cd]purine scaffolds, similar in structure to the queried compound, have been synthesized and evaluated for their antiviral activities. These studies demonstrate the utility of such compounds in the development of new antiviral agents, with moderate activity observed against specific viruses at nontoxic dosage levels (Kim et al., 1978).
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-12-13(2)26-17-18(23(3)21(29)24(19(17)28)9-6-10-27)22-20(26)25(12)15-11-14(30-4)7-8-16(15)31-5/h7-8,11,27H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSULFJSVNFCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615224 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


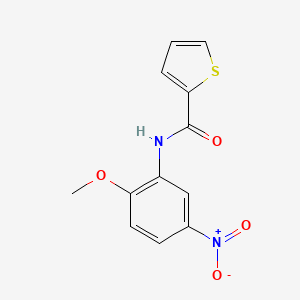
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2557080.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
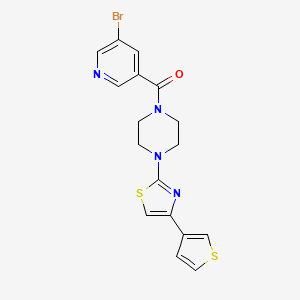
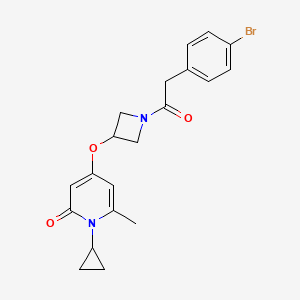
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)
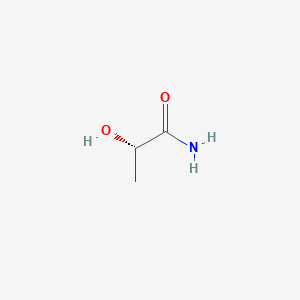
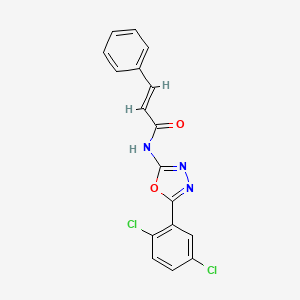
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)